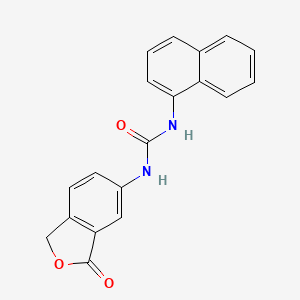![molecular formula C15H16N4O B5686460 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B5686460.png)
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone, also known as Ro 31-8220, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first developed by Hoffmann-La Roche in the 1990s and has since been widely used in scientific research for its ability to inhibit various protein kinases.
Mecanismo De Acción
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the kinase domain. By inhibiting the activity of these kinases, 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. In addition, 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 is its ability to inhibit multiple protein kinases, making it a useful tool for studying complex signaling pathways. However, its broad specificity can also be a limitation, as it may interfere with other cellular processes and produce off-target effects. In addition, 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 has limited solubility in water, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220. One area of interest is the development of more specific inhibitors that can target individual protein kinases. Another potential direction is the investigation of 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220's neuroprotective effects and its potential therapeutic applications in the treatment of neurodegenerative diseases. Finally, the use of 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 in combination with other compounds may provide new insights into the complex signaling pathways that regulate cellular processes.
Métodos De Síntesis
The synthesis of 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 involves several steps, starting with the reaction between 2-methyl-4(3H)-quinazolinone and 3-bromopropylamine to form 3-(2-methyl-4-quinazolinylamino)propylamine. This intermediate compound is then reacted with 1H-imidazole to yield 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220.
Aplicaciones Científicas De Investigación
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone 31-8220 has been extensively used in scientific research as a tool to study the function of protein kinases. It has been shown to inhibit a wide range of protein kinases, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and cyclin-dependent kinase (CDK).
Propiedades
IUPAC Name |
3-(3-imidazol-1-ylpropyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-12-17-14-6-3-2-5-13(14)15(20)19(12)9-4-8-18-10-7-16-11-18/h2-3,5-7,10-11H,4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXWBMAYHXJEHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-3-({1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5686378.png)

![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5686396.png)
![5-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5686406.png)
![N-(2-chlorobenzyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5686413.png)



![2-acetyl-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5686453.png)
![2-(dimethylamino)-N,4-dimethyl-N-[3-(methylthio)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5686465.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5686466.png)
![2-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5686470.png)

![N-ethyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5686485.png)